molecular formula C13H15N3O2 B11353832 N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide

N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide

Cat. No.: B11353832
M. Wt: 245.28 g/mol
InChI Key: AZEVNZHIZHDCLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide can be achieved through a multi-step process. One common method involves the condensation of 1-ethyl-1H-pyrazole-5-carboxylic acid with 2-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-ethyl-1H-pyrazol-5-yl)-2-methoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxybenzamide moiety can enhance its solubility and bioavailability, making it a promising candidate for drug development.

Properties

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

N-(2-ethylpyrazol-3-yl)-2-methoxybenzamide

InChI

InChI=1S/C13H15N3O2/c1-3-16-12(8-9-14-16)15-13(17)10-6-4-5-7-11(10)18-2/h4-9H,3H2,1-2H3,(H,15,17)

InChI Key

AZEVNZHIZHDCLO-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)NC(=O)C2=CC=CC=C2OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.